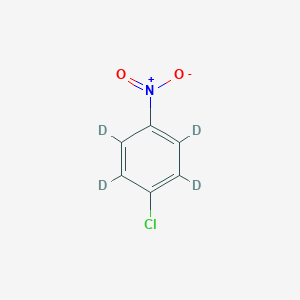

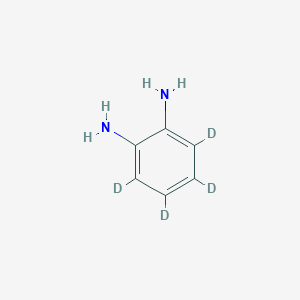

Benzene-1,2,4,5-d4, 3-chloro-6-nitro-

Overview

Description

“Benzene-1,2,4,5-d4, 3-chloro-6-nitro-” is a derivative of benzene, an organic aromatic compound . It has a benzene core, which is a ring structure with alternating single and double bonds, and it carries a chloro group at the 3rd position and a nitro group at the 6th position .

Molecular Structure Analysis

The molecular structure of “Benzene-1,2,4,5-d4, 3-chloro-6-nitro-” is based on the benzene ring, with a chloro group at the 3rd position and a nitro group at the 6th position . The ‘d4’ indicates that four of the hydrogen atoms in the benzene ring have been replaced by deuterium, an isotope of hydrogen .Scientific Research Applications

Environmental Remediation

4-Chloronitrobenzene-D4: is utilized in studies focusing on the degradation of pollutants. It serves as a model compound in advanced oxidation processes, such as sonocatalytic ozonation with nano-TiO2 as a catalyst . This process has been shown to effectively degrade 4-chloronitrobenzene in aqueous solutions, which is crucial for removing persistent organic pollutants from water bodies.

Bioremediation of Contaminated Soil

In the field of soil science, 4-Chloronitrobenzene-D4 is used to explore bioremediation techniques. Research has developed strategies using substrates and organic reductants like ascorbic acid to stimulate the biodegradation of soil contaminated with 4-chloronitrobenzene . This approach is promising for its efficiency and environmental friendliness.

Chemical Synthesis

The compound is a significant intermediate in the synthesis of various industrial chemicals, including dyes, pesticides, pharmaceuticals, corrosion inhibitors, and gasoline additives . Its role in these syntheses is pivotal due to its reactivity and the ability to introduce functional groups that are essential for the final products.

Mechanism of Action

Biochemical Pathways

4-Chloronitrobenzene-d4 is involved in the degradation pathway of 4-chloronitrobenzene. The genes encoding enzymes involved in the initial reactions during degradation of 4-chloronitrobenzene were characterized from the 4-chloronitrobenzene utilizer Pseudomonas putida ZWL73 . These enzymes catalyze the conversion of 4-chloronitrobenzene to 2-amino-5-chlorophenol, which is the ring-cleavage substrate in the degradation of 4-chloronitrobenzene .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloronitrobenzene-d4. For instance, the degradation of 4-chloronitrobenzene by various advanced oxidation processes demonstrated the order of O3/US/TiO2 > US/O3 > O3/TiO2 > O3 > US/TiO2 > US . The optimal pH and TiO2 dosage were selected to be 9 and 50 mg/L owing to the efficient indirect attack of hydroxyl radicals and less screening effects of TiO2 particles on ultrasonic waves, respectively .

properties

IUPAC Name |

1-chloro-2,3,5,6-tetradeuterio-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGCEKJOLUNIFY-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301297209 | |

| Record name | 3-Chloro-6-nitrobenzene-1,2,4,5-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene-1,2,4,5-d4, 3-chloro-6-nitro- | |

CAS RN |

68239-23-6 | |

| Record name | 3-Chloro-6-nitrobenzene-1,2,4,5-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68239-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-1,2,4,5-d4, 3-chloro-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068239236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene-1,2,4,5-d4, 3-chloro-6-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chloro-6-nitrobenzene-1,2,4,5-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-nitro(2H4)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)

![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)